molecular formula C38H53N5O7 B608050 ICI 174,864 CAS No. 92535-15-4

ICI 174,864

Katalognummer: B608050
CAS-Nummer: 92535-15-4
Molekulargewicht: 691.9 g/mol
InChI-Schlüssel: XUWLAGNFLUARAN-CHQNGUEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

ICI 174,864 wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die Sequenz der Verbindung lautet {N,N-Diallyl}-Tyr-{Aib}-Phe-Leu, wobei Tyr Tyrosin, Aib α-Aminoisobuttersäure, Phe Phenylalanin und Leu Leucin ist . Die Synthese umfasst folgende Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥95% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ICI 174,864 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Derivate von this compound mit veränderten Bindungsaffinitäten und biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

ICI 174,864 exhibits several key characteristics:

  • Chemical Structure : C₃₈H₅₃N₅O₇
  • Molecular Weight : 691.87 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in DMSO (69.19 mg/ml) and water (1 mg/ml) .

Immunomodulatory Effects

Research indicates that this compound can significantly affect immune function. A study involving splenocytes from female B6C3F1 mice demonstrated that exposure to this compound suppressed T cell cytokine production and natural killer cell activity at higher concentrations. Specifically:

  • IL-2 Production : Suppressed at 10 µM concentration.
  • IL-4 Production : Significantly inhibited by both TIPP and this compound.
  • Natural Killer Cell Activity : Slight suppression observed with this compound .

Table 1: Effects of this compound on Immune Functions

Immune FunctionConcentration (µM)Effect
IL-2 Production10Suppressed
IL-4 ProductionLow concentrationsSignificantly suppressed
NK Cell ActivityNot specifiedSlight suppression

Cardiovascular Applications

This compound has been investigated for its antiarrhythmic properties. In studies involving rats with acute myocardial ischemia, pretreatment with this compound eliminated the antiarrhythmic effects of certain agonists. This suggests that delta-opioid receptor antagonism may play a role in stabilizing cardiac function during ischemic events .

Table 2: Antiarrhythmic Effects of this compound

Study ContextTreatmentObserved Effect
Rats with myocardial ischemiaThis compound (2.5 mg/kg)Eliminated antiarrhythmic effects of DPDPE

Analgesic Potential

While primarily known as an antagonist, this compound has shown partial agonist activity under certain conditions. It was found to inhibit twitch responses in electrically stimulated mouse vas deferens and guinea pig ileum, indicating potential analgesic effects:

  • ED50 in Mouse Vas Deferens : 90 µM
  • ED50 in Guinea Pig Ileum : Greater than 100 µM .

Table 3: Analgesic Activity of this compound

Test SubjectED50 (µM)
Mouse Vas Deferens90
Guinea Pig Ileum>100

Inverse Agonistic Activity

Recent studies have demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in specific cellular contexts. This property was evidenced by its ability to enhance forskolin-stimulated cAMP accumulation in human embryonic kidney cells expressing delta-opioid receptors .

Table 4: Inverse Agonistic Effects of this compound

Experimental ConditionResponse TypeEffect Observed
Forskolin-stimulated cAMPHuman embryonic kidneyEnhanced cAMP accumulation

Biologische Aktivität

ICI 174,864 is a selective antagonist for the delta-opioid receptor (DOR), which plays a significant role in modulating various physiological processes, including pain perception, mood regulation, and immune responses. This article explores the biological activity of this compound through a review of relevant studies, including its pharmacological properties, effects on immune function, and implications in neurobiology.

Pharmacological Profile

This compound is primarily recognized for its antagonistic effects on delta-opioid receptors. Research indicates that it exhibits inverse agonist activity , meaning it can reduce the baseline activity of the receptor below its normal level. This property was demonstrated in human embryonic kidney 293 cells expressing cloned murine delta-opioid receptors, where this compound significantly enhanced forskolin-induced cAMP accumulation, indicating its role in modulating intracellular signaling pathways associated with DOR activation .

Table 1: Summary of this compound Pharmacological Effects

Study Effect Observed Concentration Model Used
Cohen et al. (1996)Inverse agonist activityNot specifiedNG108-15 membranes
Cotton et al. (1984)Selective antagonist for δ-opioid receptorsNot specifiedVarious in vitro models
Hirning et al. (1985)Antagonized DADLE effects on cAMP efflux0.75 µMRat neostriatum

Immunomodulatory Effects

Recent studies have also highlighted the immunomodulatory effects of this compound. In vitro experiments demonstrated that exposure to this compound at a concentration of 10 µM significantly suppressed interleukin-2 (IL-2) production by T cells and affected other cytokines such as IL-4 and IL-6 . This suggests that while delta-opioid receptor agonists can stimulate immune responses, antagonists like this compound may suppress these functions.

Table 2: Immunomodulatory Effects of this compound

Parameter Effect Concentration Cell Type
IL-2 ProductionSuppressed10 µMT cells
IL-4 ProductionSuppressedLow concentrationsT cells
IL-6 ProductionUnaffected/Sporadic enhancementNot specifiedMacrophages

Case Studies and Research Findings

  • Inverse Agonism in Cellular Models : A study conducted by Cohen et al. (1996) demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in NG108-15 neuronal cell lines. The compound was shown to enhance cAMP levels in response to forskolin stimulation, indicating its potential utility in understanding opioid receptor dynamics .
  • Impact on Immune Function : In another study examining the effects of various delta-opioid antagonists on immune cell function, this compound was noted to suppress T cell activation markers significantly at higher concentrations. This highlights its potential role in modulating immune responses during inflammatory conditions .
  • Neurobiological Implications : Recent advancements using genetically encoded biosensors have allowed researchers to assess the binding and functional dynamics of opioid receptors in vivo. These studies suggest that this compound effectively inhibits DOR-mediated signaling pathways without affecting other opioid receptors significantly .

Eigenschaften

CAS-Nummer

92535-15-4

Molekularformel

C38H53N5O7

Molekulargewicht

691.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1

InChI-Schlüssel

XUWLAGNFLUARAN-CHQNGUEUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ici 174865;  Ici-174865;  Ici174865;  Ici 174,865;  Ici-174,865;  Iciq174,865; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICI 174,864
Reactant of Route 2
Reactant of Route 2
ICI 174,864
Reactant of Route 3
Reactant of Route 3
ICI 174,864
Reactant of Route 4
Reactant of Route 4
ICI 174,864
Reactant of Route 5
ICI 174,864
Reactant of Route 6
ICI 174,864

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.